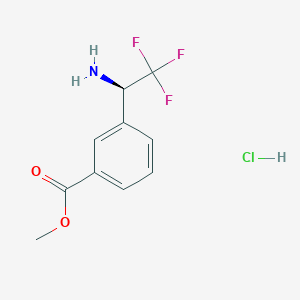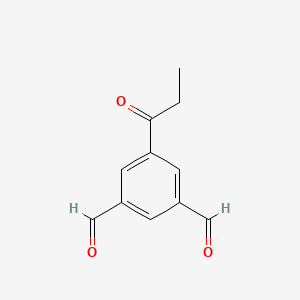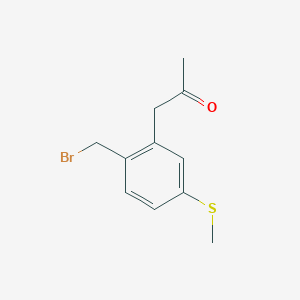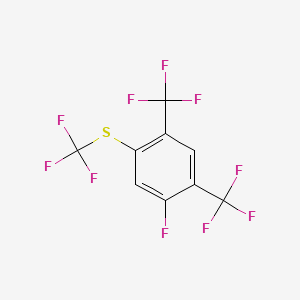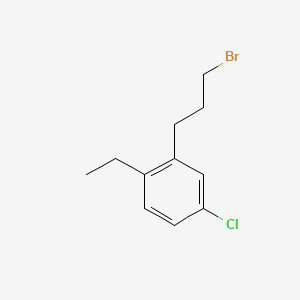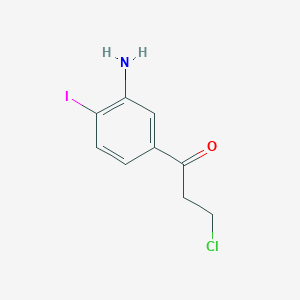![molecular formula C13H19N3O4 B14049240 5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate](/img/structure/B14049240.png)
5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, resulting in the formation of trisubstituted pyrazoles . The reaction conditions often include the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and selectivity of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and environmentally friendly catalysts. For instance, the use of Amberlyst-70, a resinous and thermally stable heterogeneous catalyst, has been reported to offer valuable eco-friendly attributes in the synthesis of pyrazole derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-tert-Butylpyrazolo[5,1-c][1,2,4]triazin-4-yl: Another pyrazole derivative with similar structural features.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl]: A compound with a tert-butyl group and similar reactivity.
Uniqueness
5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate stands out due to its specific substituents and the resulting chemical properties. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C13H19N3O4 |
|---|---|
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
5-O-tert-butyl 4-O-ethyl (4R)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,5-dicarboxylate |
InChI |
InChI=1S/C13H19N3O4/c1-5-19-11(17)10-8-6-14-15-9(8)7-16(10)12(18)20-13(2,3)4/h6,10H,5,7H2,1-4H3,(H,14,15)/t10-/m1/s1 |
InChI-Schlüssel |
MWUMSCYTDUHVDA-SNVBAGLBSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1C2=C(CN1C(=O)OC(C)(C)C)NN=C2 |
Kanonische SMILES |
CCOC(=O)C1C2=C(CN1C(=O)OC(C)(C)C)NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


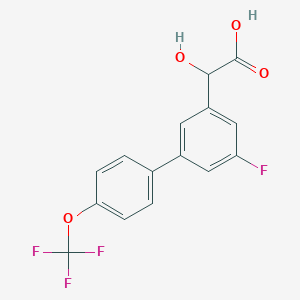
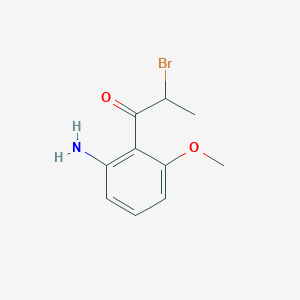
![1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine](/img/structure/B14049172.png)
![Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl-](/img/structure/B14049180.png)
